molecular formula C14H16FN B2456848 3-Cyclohexyl-4-fluoro-1H-indole CAS No. 1092574-91-8

3-Cyclohexyl-4-fluoro-1H-indole

Cat. No.: B2456848
CAS No.: 1092574-91-8
M. Wt: 217.287
InChI Key: SUVBINXIOACFLW-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-fluoro-1H-indole is an organic compound that belongs to the family of indoles. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound has a molecular formula of C14H16FN and a molecular weight of 217.287 g/mol. The presence of both cyclohexyl and fluoro groups in its structure makes it a unique derivative of indole.

Safety and Hazards

The safety data sheet for 3-Cyclohexyl-4-fluoro-1H-indole suggests that it should be kept away from heat/sparks/open flames/hot surfaces and that it should be handled with proper protective equipment . If inhaled or ingested, or if it comes into contact with skin or eyes, appropriate first aid measures should be taken .

Future Directions

Indole derivatives, including 3-Cyclohexyl-4-fluoro-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there is significant potential for future research and development involving this compound.

Preparation Methods

The synthesis of 3-Cyclohexyl-4-fluoro-1H-indole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . The reaction typically involves the coupling of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.

Chemical Reactions Analysis

3-Cyclohexyl-4-fluoro-1H-indole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclohexyl-4-fluoro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anticancer, and antimicrobial properties.

    Medicine: It is being explored for its potential therapeutic applications due to its biological activities.

    Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

3-Cyclohexyl-4-fluoro-1H-indole can be compared with other similar indole derivatives, such as:

    5-Fluoro-1H-indole: Another fluorinated indole with different biological activities.

    3-Phenyl-1H-indole: A phenyl-substituted indole with distinct chemical properties.

    4-Methyl-1H-indole: A methyl-substituted indole with unique reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-cyclohexyl-4-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN/c15-12-7-4-8-13-14(12)11(9-16-13)10-5-2-1-3-6-10/h4,7-10,16H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVBINXIOACFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CNC3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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